3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidine
Description
This compound features a complex heterocyclic framework integrating a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group, a pyrrolidine moiety functionalized with a 2,2-dimethylcyclopropanecarbonyl group, and an oxymethyl linker.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2,2-dimethylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-19(2)9-14(19)18(25)23-8-7-12(10-23)11-26-16-6-5-15-20-21-17(13-3-4-13)24(15)22-16/h5-6,12-14H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVUOUKIQNYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The compound’s triazolo[4,3-b]pyridazine core distinguishes it from other nitrogen-containing heterocycles. For example:
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): This tetrahydroimidazo[1,2-a]pyridine derivative shares a fused bicyclic system but lacks the triazole ring and cyclopropane substituents. Its nitro and benzyl groups contribute to higher polarity and a melting point of 215–217°C .
Physicochemical Properties
- Melting Point and Stability : Compound 2d’s high melting point (215–217°C) suggests strong intermolecular interactions due to nitro and carbonyl groups. The target compound’s cyclopropane substituents may reduce crystallinity, lowering its melting point and enhancing solubility in organic solvents.
- Spectroscopic Characterization : Both compounds are validated via NMR, IR, and HRMS. The target compound’s cyclopropane rings would exhibit distinct $^{1}\text{H}$ NMR signals (e.g., deshielded protons at δ 1.0–2.0 ppm) and $^{13}\text{C}$ shifts (~10–25 ppm for cyclopropane carbons) .
Data Table: Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
